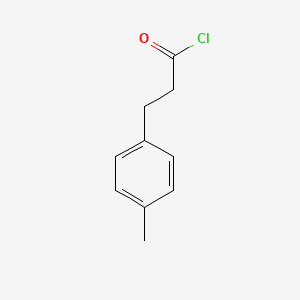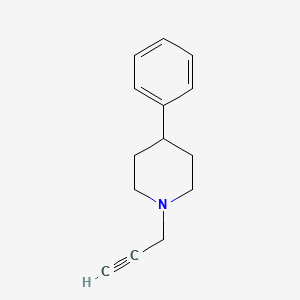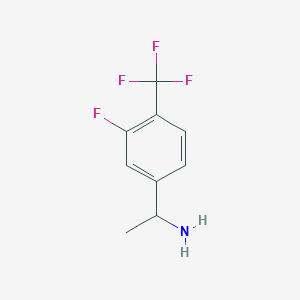
1-(3-氟-4-(三氟甲基)苯基)乙胺
描述
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a compound with the linear formula C9H9F4N . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is available in both solid and liquid forms .
Molecular Structure Analysis
The molecular structure of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine consists of a carbon backbone with a fluorine and trifluoromethyl group attached to the phenyl ring . The InChI code for this compound is 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 .Physical and Chemical Properties Analysis
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine has a molecular weight of 207.17 . It is a light yellow to yellow liquid at room temperature . The compound is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
抗菌和抗真菌活性:Pejchal、Pejchalová 和 Růžičková (2015) 的研究证明了使用 1-(3-氟-4-(三氟甲基)苯基)乙胺合成新化合物的可能性,该化合物显示出与某些药物标准相当或略好的抗菌和抗真菌活性 (Pejchal, Pejchalová, & Růžičková, 2015).
NK(1) 受体拮抗剂 Aprepitant 的合成:Brands 等人 (2003) 描述了口服活性 NK(1) 受体拮抗剂 Aprepitant 的高效合成,利用了涉及 1-(3-氟-4-(三氟甲基)苯基)乙胺的过程 (Brands et al., 2003).
对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制活性:Pejchal、Štěpánková 和 Drabina (2011) 的一项研究合成了使用 1-(3-氟-4-(三氟甲基)苯基)乙胺的新化合物,该化合物对乙酰胆碱酯酶和丁酰胆碱酯酶表现出优异的抑制活性 (Pejchal, Štěpánková, & Drabina, 2011).
研究化学品的分析表征:Dybek 等人 (2019) 进行了涉及基于 1,2-二芳基乙胺模板的物质的研究,其中包括 1-(3-氟-4-(三氟甲基)苯基)乙胺的衍生物。这项研究对于了解这些化学品的性质和反应非常重要 (Dybek et al., 2019).
药物的实用合成:Vaid 等人 (2012) 通过氢化 1-(3-氟-4-(三氟甲基)苯基)乙胺的衍生物完成了化合物的实用合成,展示了其在药物合成中的用途 (Vaid et al., 2012).
新型聚芳醚的制备:Salunke、Ghosh 和 Banerjee (2007) 合成了用于制备聚芳醚的新型双氟化合物,展示了 1-(3-氟-4-(三氟甲基)苯基)乙胺在聚合物科学中的应用 (Salunke, Ghosh, & Banerjee, 2007).
新型聚酰亚胺的合成:Yin 等人 (2005) 报道了使用与 1-(3-氟-4-(三氟甲基)苯基)乙胺相关的单体合成新型氟化聚酰亚胺,突出了其在高性能材料开发中的应用 (Yin et al., 2005).
安全和危害
This compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIWTAAYYAMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
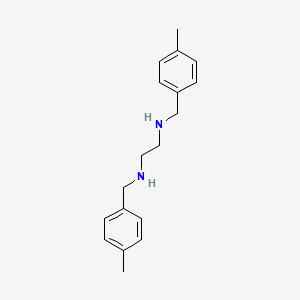

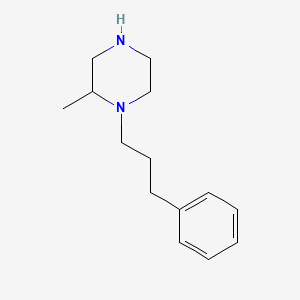
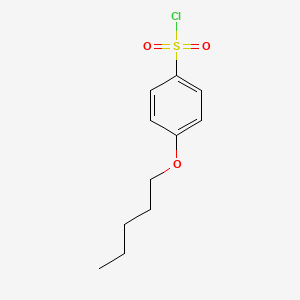
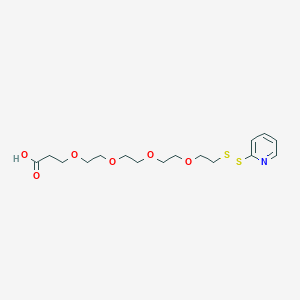
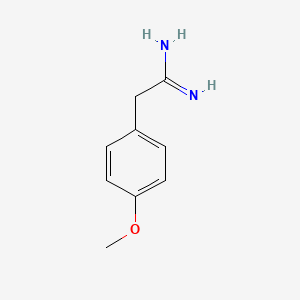


![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)
![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)
